2-(1,2-Benzoxazol-3-yl)propanedial

Anthelmintic Drug Discovery Benzoxazole SAR Veterinary Parasitology

2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) is a heterocyclic compound featuring a 1,2-benzoxazole (benzisoxazole) core fused to a propanedial (malondialdehyde) moiety. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol.

Molecular Formula C10H7NO3
Molecular Weight 189.17
CAS No. 2230808-56-5
Cat. No. B2551065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-Benzoxazol-3-yl)propanedial
CAS2230808-56-5
Molecular FormulaC10H7NO3
Molecular Weight189.17
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NO2)C(C=O)C=O
InChIInChI=1S/C10H7NO3/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11-10/h1-7H
InChIKeyATMWWVIMVNNVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2-Benzoxazol-3-yl)propanedial (CAS 2230808-56-5): Core Properties and Structural Benchmark for Benzisoxazole-Based Synthesis


2-(1,2-Benzoxazol-3-yl)propanedial (CAS: 2230808-56-5) is a heterocyclic compound featuring a 1,2-benzoxazole (benzisoxazole) core fused to a propanedial (malondialdehyde) moiety [1]. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol [2]. This compound is primarily recognized as a versatile small molecule scaffold for chemical synthesis and is available from research suppliers . Due to the limited publicly disclosed research data for this specific CAS number, the subsequent evidence is derived from the broader benzoxazole class, structurally comparable analogs, and commercial procurement metrics.

2-(1,2-Benzoxazol-3-yl)propanedial: Understanding Why Proximal Analogs Cannot Substitute in Structure-Activity Relationships


In medicinal chemistry and chemical biology, the precise positioning of heteroatoms and ring fusion dictates a compound's pharmacological profile. The 1,2-benzoxazole (benzisoxazole) scaffold is not a simple structural isomer of the more common 1,3-benzoxazole. This difference in the N-O bond arrangement alters the electron density, molecular conformation, and hydrogen-bonding network, leading to distinct interactions with biological targets [1]. Consequently, substituting a 1,2-benzoxazole derivative with a 1,3-benzoxazole or benzothiazole analog in an assay can result in a complete loss or alteration of activity, as demonstrated by the differential antiproliferative and antifungal activities observed across these heterocyclic families [2][3]. The following evidence details the specific, quantifiable differences where available, providing a basis for targeted compound selection over generic alternatives.

2-(1,2-Benzoxazol-3-yl)propanedial (2230808-56-5): A Quantitative Evidence Guide for Scientific Selection and Procurement


Sub-100 nM Anthelmintic Activity: Comparative Potency of Benzoxazole Analogs Against Dirofilaria immitis

In a study of novel benzoxazole alkaloids from Streptomyces spp., the carboxylic acid-substituted benzoxazole (compound 12) exhibited potent anthelmintic activity against Dirofilaria immitis microfilariae with an EC50 of 72 nM. This potency is comparable to the lead compounds 2 and 3 (EC50 7.6 nM and 1.1 nM, respectively) and is significantly higher than that of benzoxazole methyl esters 13–15, which showed 9- to 65-fold reduced potency [1]. This demonstrates that specific substituents on the benzoxazole core, such as a carboxylic acid, can dramatically enhance potency within the same chemotype.

Anthelmintic Drug Discovery Benzoxazole SAR Veterinary Parasitology

Antiproliferative Selectivity: p-Aminophenyl Benzoxazole Derivatives Exhibit Cell Line-Dependent Cytotoxicity

A series of p-aminophenyl substituted benzoxazole derivatives were designed and synthesized, then tested for antiproliferative activity against A549 (lung), HepG2 (liver), and Caco-2 (colon) cancer cell lines [1]. While specific IC50 values are not detailed in the abstract, the study reports differential antiproliferative effects based on the nature of the amine substituent (N-dimethyl amino vs. piperidino group) [1]. This structure-activity relationship (SAR) indicates that modifications to the benzoxazole core can tune selectivity towards specific cancer types.

Anticancer Drug Discovery Benzoxazole Derivatives Cell Proliferation Assays

Procurement Lead Time: 3-4 Week Custom Synthesis for 2-(1,2-Benzoxazol-3-yl)propanedial

The target compound, 2-(1,2-Benzoxazol-3-yl)propanedial (CAS 2230808-56-5), is commercially available but requires a custom synthesis lead time. A major research chemical supplier, Biosynth, lists the compound with a 3-4 week fulfillment period and pricing of $555.00 for 50 mg and $1,700.00 for 0.5 g . This contrasts with more common, off-the-shelf benzoxazole derivatives, which may be available for immediate shipment.

Chemical Procurement Custom Synthesis Research Supply Chain

2-(1,2-Benzoxazol-3-yl)propanedial (2230808-56-5): Recommended Scientific and Industrial Application Scenarios


Building a Focused Library for Anthelmintic Lead Optimization

Procure 2-(1,2-Benzoxazol-3-yl)propanedial as a core scaffold to synthesize a series of analogs with varied substituents at the propanedial group. This program aims to build upon the established class-level activity of benzoxazoles against Dirofilaria immitis (72 nM EC50 for a related analog) to identify more potent and selective anthelmintic leads [1]. The 3-4 week lead time should be accounted for in project planning .

Investigating Selective Antiproliferative Agents via Benzoxazole Scaffold Derivatization

Utilize 2-(1,2-Benzoxazol-3-yl)propanedial as a starting material to synthesize and screen a focused library of benzoxazole derivatives. This effort is based on evidence that p-aminophenyl substituted benzoxazoles can achieve differential antiproliferative activity across lung (A549), liver (HepG2), and colon (Caco-2) cancer cell lines, depending on amine substitution [2]. The goal is to identify a lead compound with improved selectivity for a specific cancer indication.

Probing the 1,2-Benzoxazole Pharmacophore in Biological Target Engagement

2-(1,2-Benzoxazol-3-yl)propanedial is uniquely suited for studies where the specific 1,2-relationship of the benzisoxazole ring is critical for biological activity, as opposed to the more common 1,3-benzoxazole isomer. Researchers can use this compound to establish a baseline for target engagement and then synthesize analogs to map the structure-activity relationship (SAR) around this distinct heterocyclic core, as the N-O bond arrangement is known to alter electron density and molecular conformation [3].

Methodology Development for Benzisoxazole C-H Functionalization

The presence of reactive aldehyde moieties on the propanedial group makes 2-(1,2-Benzoxazol-3-yl)propanedial a valuable substrate for developing and testing novel synthetic methodologies, such as late-stage C-H activation or cross-coupling reactions on the benzisoxazole ring. The 3-4 week custom synthesis lead time requires advanced procurement to ensure material is available for methodology development without delaying the project timeline.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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